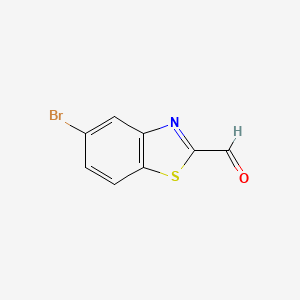
5-Brom-benzothiazol-2-carbaldehyd
Übersicht
Beschreibung
“5-Bromo-benzothiazole-2-carbaldehyde” is a chemical compound with the CAS Number: 885279-64-1 . It has a molecular weight of 242.1 . The compound is a yellow to light yellow powder .
Molecular Structure Analysis
The IUPAC name for this compound is 5-bromo-1,3-benzothiazole-2-carbaldehyde . Its InChI code is 1S/C8H4BrNOS/c9-5-1-2-7-6 (3-5)10-8 (4-11)12-7/h1-4H .
Physical and Chemical Properties Analysis
“5-Bromo-benzothiazole-2-carbaldehyde” is a yellow to light yellow powder . It has a melting point of 147 °C . The compound should be stored at 0-8 C .
Wissenschaftliche Forschungsanwendungen
Grünchemie-Synthese
5-Brom-benzothiazol-2-carbaldehyd: wird in der grünen Chemie für die Synthese von Benzothiazol-Verbindungen eingesetzt. Dieser Prozess beinhaltet Kondensationsreaktionen mit verschiedenen Substraten wie Aldehyden, Ketonen, Säuren und Säurechloriden, um Benzothiazole zu erzeugen . Diese Verbindungen sind aufgrund ihrer pharmazeutischen und biologischen Aktivitäten von Bedeutung, was sie für die Entwicklung umweltfreundlicher Syntheseverfahren wertvoll macht.
Medizinische Chemie
Im Bereich der medizinischen Chemie zeigen Benzothiazole, einschließlich derer, die von This compound abgeleitet sind, ein breites Spektrum an biologischen Aktivitäten. Sie sind bekannt für ihre Antikrebs-, Antibakterien-, Antituberkulose-, Antidiabetika-, Anthelminthika-, Antitumor-, Antiviral-, Antioxidations-, Entzündungshemmungs-, Antikonvulsiva-, Muskelrelaxans- und neuroprotektiven Eigenschaften . Diese Aktivitäten machen sie für die Entwicklung neuer Therapeutika unerlässlich.
Materialwissenschaften
Benzothiazol-Derivate werden in den Materialwissenschaften eingesetzt, insbesondere bei der Herstellung von Fluoreszenzmaterialien und Elektrolumineszenzvorrichtungen. Die einzigartigen Eigenschaften von This compound ermöglichen seinen Einsatz bei der Entwicklung fortschrittlicher Materialien mit spezifischen optischen Eigenschaften .
Enzymhemmung
Die aus This compound synthetisierten Verbindungen dienen als Inhibitoren für mehrere Enzyme. Diese Anwendung ist besonders wichtig in der Medikamentenentwicklung, wo die Enzymhemmung zur Entwicklung von Medikamenten für verschiedene Krankheiten, einschließlich Stoffwechselstörungen und Krebserkrankungen, führen kann .
Organische Halbleiter
Thiophenderivate, die eng mit Benzothiazolen verwandt sind, spielen eine wichtige Rolle bei der Weiterentwicklung organischer Halbleiter. Sie werden in organischen Feldeffekttransistoren (OFETs) und der Herstellung von organischen lichtemittierenden Dioden (OLEDs) eingesetzt, wobei This compound eine Rolle bei der Synthese dieser Thiophen-basierten Moleküle spielt .
Entzündungshemmende und schmerzlindernde Medikamente
Die entzündungshemmenden Eigenschaften von Benzothiazol-Derivaten machen sie für die Entwicklung nichtsteroidaler Antirheumatika (NSAR) geeignet. Zusätzlich wirken einige Derivate als Analgetika und lindern Schmerzen bei verschiedenen medizinischen Erkrankungen .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
5-Bromo-benzothiazole-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of benzothiazole derivatives, which are known for their biological activities . The interactions of 5-Bromo-benzothiazole-2-carbaldehyde with these biomolecules often involve the formation of covalent bonds, leading to the modification of the biomolecules’ structure and function .
Cellular Effects
5-Bromo-benzothiazole-2-carbaldehyde affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of certain genes involved in cell proliferation and apoptosis . Additionally, 5-Bromo-benzothiazole-2-carbaldehyde can alter cellular metabolism by interacting with metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 5-Bromo-benzothiazole-2-carbaldehyde involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . For instance, it has been reported to inhibit certain enzymes involved in metabolic pathways . Additionally, 5-Bromo-benzothiazole-2-carbaldehyde can induce changes in gene expression by interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-benzothiazole-2-carbaldehyde can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 5-Bromo-benzothiazole-2-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to 5-Bromo-benzothiazole-2-carbaldehyde has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 5-Bromo-benzothiazole-2-carbaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism . Toxic or adverse effects have been observed at high doses, including cell death and tissue damage . These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
5-Bromo-benzothiazole-2-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways . For example, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of biomolecules . These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Bromo-benzothiazole-2-carbaldehyde within cells and tissues are critical for its biochemical activity. The compound can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Additionally, 5-Bromo-benzothiazole-2-carbaldehyde can accumulate in certain cellular compartments, affecting its localization and activity .
Subcellular Localization
5-Bromo-benzothiazole-2-carbaldehyde exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of 5-Bromo-benzothiazole-2-carbaldehyde can influence its activity and function, as it may interact with different biomolecules depending on its location within the cell .
Eigenschaften
IUPAC Name |
5-bromo-1,3-benzothiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNOS/c9-5-1-2-7-6(3-5)10-8(4-11)12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPMLGVPEPOVRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670425 | |
| Record name | 5-Bromo-1,3-benzothiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-64-1 | |
| Record name | 5-Bromo-2-benzothiazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,3-benzothiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,3-benzothiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


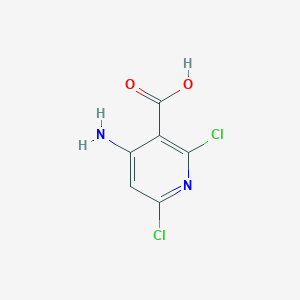
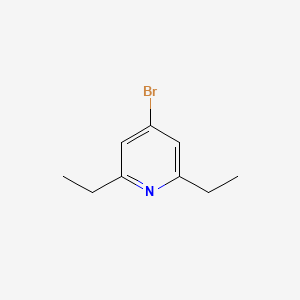
![N-[[trans-4-[[(4-Amino-6-chloro-2-pyrimidinyl)amino]methyl]cyclohexyl]methyl]-N-[3-[cyclohexyl[(1,1-dimethylethoxy)carbonyl]amino]propyl]carbamic acid 1,1-dimethylethyl ester](/img/structure/B1519760.png)
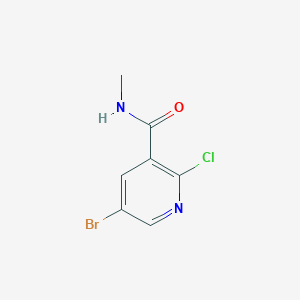
![5-[4-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1519763.png)

![Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1519766.png)
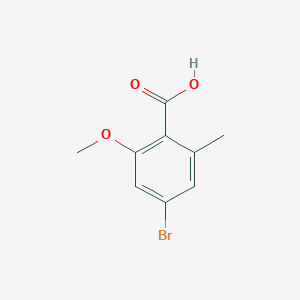
![4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519768.png)

![3-(3-Aminopropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1519771.png)
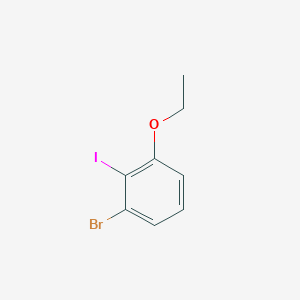
![5-Bromopyrazolo[1,5-a]pyrimidine](/img/structure/B1519775.png)

